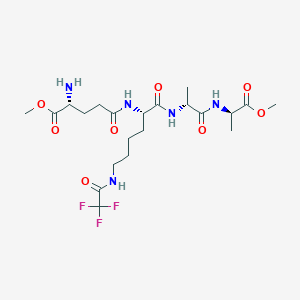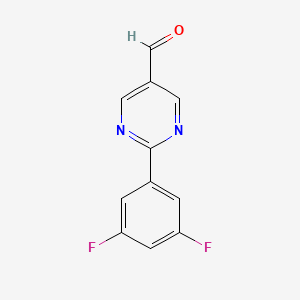![molecular formula C11H14BFO4 B1438198 [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid CAS No. 1310939-56-0](/img/structure/B1438198.png)
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid
Vue d'ensemble
Description
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C11H14BFO4 and a molecular weight of 240.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an oxolan-2-ylmethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
Target of Action
Boronic acids are generally known to be used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid likely participates in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid group of the compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound may participate, is a key biochemical pathway for forming carbon-carbon bonds . This reaction can lead to the synthesis of a wide range of organic compounds, affecting downstream biochemical pathways depending on the specific compounds produced.
Result of Action
The molecular and cellular effects of this compound would depend on the specific context of its use, particularly the other reactants and conditions in the Suzuki-Miyaura coupling reaction . The compound’s role as a boronic acid reagent in this reaction suggests that it contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conditions of the Suzuki-Miyaura coupling reaction, such as temperature and the presence of a palladium catalyst, would affect the compound’s reactivity . Additionally, the compound’s stability could be influenced by factors like storage temperature .
Analyse Biochimique
Biochemical Properties
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The compound interacts with the active sites of proteasomes, inhibiting their function and leading to the accumulation of proteins within the cell. This interaction is crucial for studying the regulation of protein degradation and the development of proteasome inhibitors as therapeutic agents .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting the normal protein degradation pathway, leading to altered cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteasomes by this compound can result in the activation of stress response pathways, such as the unfolded protein response, and changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of proteasome activity. The compound binds to the catalytic sites of the proteasome, preventing the degradation of ubiquitinated proteins. This inhibition leads to the accumulation of these proteins, triggering various cellular responses. Additionally, the compound may interact with other biomolecules, such as chaperones and signaling proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of proteasome activity, resulting in chronic stress responses and potential cytotoxicity. The temporal dynamics of these effects are essential for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively inhibit proteasome activity without causing significant toxicity. At higher doses, the compound can induce adverse effects, such as tissue damage and systemic toxicity. Understanding the dosage-dependent effects is crucial for optimizing the therapeutic potential of the compound while minimizing its side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a proteasome inhibitor. The compound interacts with enzymes and cofactors involved in protein degradation and stress response pathways. These interactions can affect metabolic flux and the levels of metabolites within the cell, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or lysosomes, where it exerts its inhibitory effects on proteasomes. The localization of the compound is critical for understanding its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting 2-hydroxytetrahydrofuran with an appropriate halide under basic conditions.
Introduction of the fluoro group: Fluorination of the phenyl ring can be carried out using electrophilic fluorinating agents.
Boronic acid formation:
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic esters: Formed from oxidation reactions.
Boranes: Formed from reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the fluoro and oxolan-2-ylmethoxy groups.
4-Fluorophenylboronic acid: Lacks the oxolan-2-ylmethoxy group.
2-(Oxolan-2-ylmethoxy)phenylboronic acid: Lacks the fluoro group.
Uniqueness
[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid: combines the properties of fluoro and oxolan-2-ylmethoxy substituents, making it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-8-3-4-11(10(6-8)12(14)15)17-7-9-2-1-5-16-9/h3-4,6,9,14-15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNSCLHDCBFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2CCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


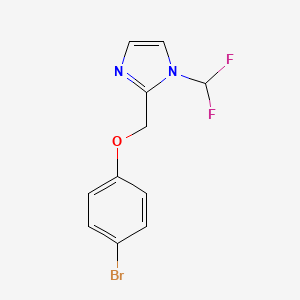
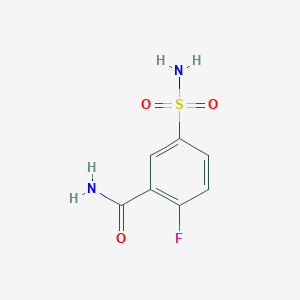



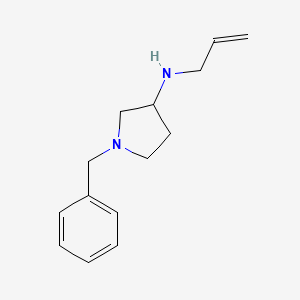
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
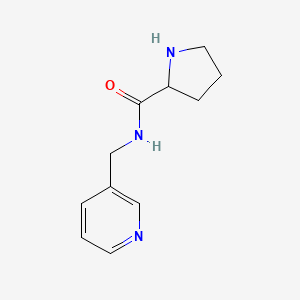

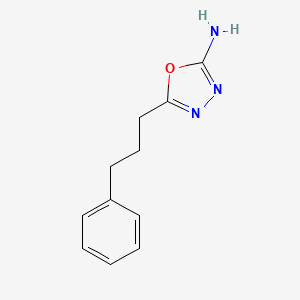
![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)
![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)
